molecular formula C11H12INO B2382046 5-Iodo-1,3,3-trimethyl-2-oxoindoline CAS No. 139487-11-9

5-Iodo-1,3,3-trimethyl-2-oxoindoline

Cat. No.: B2382046
CAS No.: 139487-11-9
M. Wt: 301.127
InChI Key: UFBOVBLVFIDZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1,3,3-trimethyl-2-oxoindoline is a chemical compound with the molecular formula C11H12INO. It is a derivative of indoline, a bicyclic heterocycle that is significant in various natural products and pharmaceuticals. The presence of an iodine atom and a ketone group in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3,3-trimethyl-2-oxoindoline typically involves the iodination of 1,3,3-trimethyl-2-oxoindoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3,3-trimethyl-2-oxoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolines, while oxidation and reduction reactions can produce quinones and alcohols, respectively .

Scientific Research Applications

5-Iodo-1,3,3-trimethyl-2-oxoindoline has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-1,3,3-trimethyl-2-oxoindoline involves its interaction with specific molecular targets and pathways. The iodine atom and ketone group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3,3-trimethyl-2-oxoindoline
  • 5-Chloro-1,3,3-trimethyl-2-oxoindoline
  • 5-Fluoro-1,3,3-trimethyl-2-oxoindoline

Uniqueness

Compared to its halogenated analogs, 5-Iodo-1,3,3-trimethyl-2-oxoindoline exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This results in distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

5-iodo-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOVBLVFIDZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)I)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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